Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-
Overview
Description
1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone is an organic compound that features a ketone functional group attached to a phenyl ring, which is further substituted with a methoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone can be synthesized through a multi-step process. One common method involves the condensation of 4-methoxyaniline with 3-nitroacetophenone, followed by reduction of the nitro group to an amino group. The final step involves the acetylation of the amino group to form the desired ethanone compound .
Industrial Production Methods: Industrial production of 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone exerts its effects involves interactions with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-[3-[(4-Methoxyphenyl)amino]phenyl]ethanone can be compared with other similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Known for its analgesic and anti-inflammatory properties.
3-[(4-Methoxyphenyl)amino]propanehydrazide: Exhibits antioxidant and anticancer activities.
Uniqueness: The unique combination of the methoxyphenylamino group and the ethanone structure in 1-[3-[(4-methoxyphenyl)amino]phenyl]ethanone provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antioxidant and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and findings from various studies.
Chemical Structure and Properties
Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- has the molecular formula and features a methoxy group attached to a phenyl ring, which is crucial for its biological activity. The structural characteristics of this compound enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antioxidant Activity
The antioxidant potential of Ethanone derivatives has been extensively studied. Research indicates that compounds containing the 4-methoxyphenyl group exhibit significant radical scavenging activity. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, where several derivatives demonstrated superior efficacy compared to ascorbic acid, a well-known antioxidant.
Table 1: Antioxidant Activity of Ethanone Derivatives
Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
---|---|---|
39 | 79.62 | 1.37 times higher |
36 | 78.67 | 1.35 times higher |
29 | 65.7 | 1.26 times higher |
Ascorbic Acid | 58.2 | Baseline |
These results highlight the promising antioxidant properties of Ethanone derivatives, suggesting their potential use in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer effects of Ethanone derivatives have been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was utilized to assess cell viability post-treatment with these compounds.
Table 2: Anticancer Activity Against Human Cell Lines
Compound | Cell Line | IC50 (µM) | Relative Efficacy |
---|---|---|---|
Compound 39 | U-87 | <10 | High |
Compound 36 | MDA-MB-231 | >50 | Moderate |
The findings indicate that while some derivatives show significant cytotoxicity against U-87 cells, they are less effective against MDA-MB-231 cells. This differential response underscores the importance of structural modifications in enhancing anticancer activity.
The mechanism by which Ethanone derivatives exert their biological effects is believed to involve the induction of apoptosis in cancer cells through caspase activation and inhibition of tubulin polymerization. Studies have reported that treatment with these compounds leads to increased caspase-3 activation, indicating the initiation of programmed cell death.
Case Studies
Several case studies have documented the synthesis and evaluation of Ethanone derivatives:
- Synthesis and Characterization : A study synthesized various derivatives using acetic anhydride and characterized them using NMR spectroscopy and mass spectrometry.
- Biological Evaluation : Another research effort highlighted the anticancer screening process against a panel of approximately sixty cancer cell lines, revealing varying degrees of sensitivity among different types of cancer.
Properties
IUPAC Name |
1-[3-(4-methoxyanilino)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)12-4-3-5-14(10-12)16-13-6-8-15(18-2)9-7-13/h3-10,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQHOJFWGJMXHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462341 | |
Record name | Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81494-22-6 | |
Record name | Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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